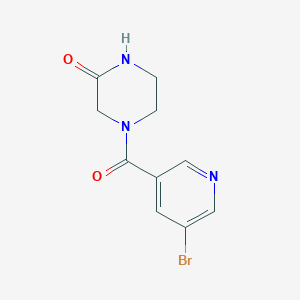![molecular formula C24H14O12 B6576027 4-{4-[(3,4-dicarboxyphenoxy)carbonyl]benzoyloxy}benzene-1,2-dicarboxylic acid CAS No. 500000-96-4](/img/structure/B6576027.png)
4-{4-[(3,4-dicarboxyphenoxy)carbonyl]benzoyloxy}benzene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3,4-dicarboxyphenoxy)benzene-1,2-dicarboxylic acid” is an organic compound with the molecular formula C16H10O9 and a molecular weight of 346.25 . It is also known as “4,4’-Oxybisbenzoic acid” or "Terephthalic acid diglycol ester" .
Molecular Structure Analysis
The molecular structure of “4-(3,4-dicarboxyphenoxy)benzene-1,2-dicarboxylic acid” consists of two benzene rings connected by an oxygen atom, with carboxylic acid groups attached to the 1,2-positions of one ring and the 3,4-positions of the other .Physical And Chemical Properties Analysis
“4-(3,4-dicarboxyphenoxy)benzene-1,2-dicarboxylic acid” has a predicted density of 1.647±0.06 g/cm3, a melting point of 229-231.5 °C (decomp), and a predicted boiling point of 645.2±55.0 °C . It also has a predicted pKa of 2.71±0.10 .Safety and Hazards
This compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Wirkmechanismus
Target of Action
The primary targets of the compound “4-{4-[(3,4-dicarboxyphenoxy)carbonyl]benzoyloxy}benzene-1,2-dicarboxylic acid” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to carboxylic acid groups or aromatic rings .
Mode of Action
Without specific target information, it’s challenging to describe the exact mode of action. Given its structure, it’s plausible that the compound could interact with its targets through hydrogen bonding or π-π interactions, common with aromatic rings and carboxylic acid groups .
Pharmacokinetics
The compound’s solubility could be influenced by its polar carboxylic acid groups and nonpolar aromatic rings, which could impact its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to interact with proteins or enzymes, it could potentially influence a variety of cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the ionization state of the carboxylic acid groups could change with pH, potentially affecting the compound’s interactions with its targets .
Eigenschaften
IUPAC Name |
4-[4-(3,4-dicarboxyphenoxy)carbonylbenzoyl]oxyphthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O12/c25-19(26)15-7-5-13(9-17(15)21(29)30)35-23(33)11-1-2-12(4-3-11)24(34)36-14-6-8-16(20(27)28)18(10-14)22(31)32/h1-10H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNPRVHUKIMHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)OC3=CC(=C(C=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B6575952.png)
![N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B6575958.png)
![methyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6575980.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B6575984.png)
![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B6575993.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-[(3-phenylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576009.png)
![8-(benzylamino)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576013.png)
![N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6576019.png)
![4-oxo-4-{1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl}butanoic acid](/img/structure/B6576035.png)
![4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576039.png)
![4-[3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576063.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576068.png)
![7-hexyl-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576070.png)